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Abstract

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor
targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding
protein p300) and CBP (CREB-binding protein).[1][2][3][4][5] By selectively binding to the
bromodomain pockets of p300 and CBP, Inobrodib displaces these transcriptional co-
activators from chromatin, leading to the downregulation of key oncogenic gene expression,
including MYC and IRF4.[1][4][6] This novel mechanism of action has shown promise in
preclinical models and early-phase clinical trials, particularly in hematological malignancies
such as multiple myeloma. This technical guide provides a comprehensive overview of the
early-phase clinical trial results for Inobrodib, including detailed experimental protocols and a
summary of quantitative data.

Mechanism of Action

Inobrodib selectively inhibits the bromodomains of p300 and CBP, which are critical regulators
of gene transcription.[7] Unlike other epigenetic modulators, Inobrodib does not cause the
degradation of p300/CBP but rather induces their redistribution away from super-enhancer
regions of chromatin that are crucial for oncogenic activity.[1][8] This targeted disruption of
transcriptional machinery leads to the suppression of key cancer drivers, notably MYC and
IRF4, which are implicated in the progression of multiple myeloma.[1][4][6] Preclinical studies
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have demonstrated that this mechanism is distinct from and synergistic with other agents like
immunomodulatory drugs (IMiDs).[1][6]
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Inobrodib's Mechanism of Action

Quantitative Preclinical Data

Inobrodib has demonstrated potent and selective inhibition of the p300/CBP bromodomains in
various preclinical assays.
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Parameter Value Cell Line/Model Reference
Binding Affinity (Kd)

p300 1.3 nM Biochemical Assay [2]

CBP 1.7 nM Biochemical Assay [2]

BRD4 222 nM Biochemical Assay [2]

In-Cell Target

Engagement (IC50)

p300 19 nM In-cell BRET assay [2]

BRD4 1060 nM In-cell BRET assay [2]

In Vitro Growth
Inhibition (GI50)

Human Myeloma Cell i
Y <100 nM Panel of 12 cell lines [7]
ines

Early-Phase Clinical Trial Results

Inobrodib has been evaluated in a Phase I/lla clinical trial (NCT04068597) in patients with
relapsed/refractory hematological malignancies, including multiple myeloma.[6][9][10][11] The
trial has assessed Inobrodib as both a monotherapy and in combination with standard-of-care
agents.[4][6]

Monotherapy in Relapsed/Refractory Multiple Myeloma
(RRMM)
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Patient

Parameter Value . Data Cut-off Reference
Population

Objective 33.3% (3/9 Heavily pre-

Response Rate evaluable treated RRMM at  6th Feb 2023 [11]

(ORR) patients) RP2D

Very Good

Partial Response  1/9 patients [11]

(VGPR)

Partial Response )

2/9 patients [11]

(PR)

Recommended 35mg twice daily )
Dose escalation

Phase 2 Dose (BD), 4 days [91[11]
cohort
(RP2D) on/3 days off
Median Prior 32 RRMM
) 7 (range 4-9) ) [11]
Lines of Therapy patients

Common Grade

3/4 Treatment- Thrombocytopeni  Dose escalation [01]
Related Adverse a, Anemia phase
Events

Combination Therapy in Relapsed/Refractory Multiple
Myeloma (RRMM)

Inobrodib has been tested in combination with pomalidomide and dexamethasone.
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Patient .
Parameter Value . Dosing Cohort  Reference
Population
Heavily pre- 35mg Inobrodib
Overall
treated, +
Response Rate 67% ] ] ] ) [6]
(ORR) pomalidomide- pomalidomide/de
refractory RRMM  xamethasone
Responses Last-line multiple
(>=MR by IMWG  >70% myeloma [6]
criteria) patients

Experimental Protocols
In-cell BRET (Bioluminescence Resonance Energy
Transfer) Assay

This assay was utilized to determine the in-cell target engagement of Inobrodib. The protocol
involves the transfection of cells to express a NanoLuc luciferase-tagged histone protein and a
HaloTag-fused bromodomain-containing protein (p300 or BRD4). Upon addition of a
fluorescent ligand for the HaloTag, BRET can occur if the two proteins are in close proximity.
Inobrodib competes with the histone for binding to the bromodomain, leading to a decrease in
the BRET signal, from which an IC50 value can be calculated.

Xenograft Models

The in vivo efficacy of Inobrodib was assessed in xenograft models. For instance, in a 22Rv1
mouse xenograft model of prostate cancer, tumor-bearing mice were treated with Inobrodib via
oral gavage at specified doses and schedules (e.g., 10 or 20 mg/kg daily, or 30 mg/kg every
other day for 28 days).[2][5] Tumor growth was monitored over time to evaluate the anti-tumor
activity of the compound.[2][5] Similar models were used for multiple myeloma, such as the
OPM-2 human myeloma cell line NOD-SCID xenograft model, where dose-dependent inhibition
of tumor growth was observed.[7]

Phase I/lla Clinical Trial (NCT04068597)
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This open-label study was designed to evaluate the safety, efficacy, and pharmacokinetics of
Inobrodib as a monotherapy and in combination with other agents in patients with
relapsed/refractory hematological malignancies.[11]

o Study Design: The trial included a dose-escalation phase to determine the RP2D, followed
by dose-expansion cohorts.[11]

» Patient Population: Eligible patients had confirmed relapsed/refractory multiple myeloma and
had exhausted available standard-of-care treatment options.[11] A significant proportion of
patients were triple-class refractory.[6]

e Dosing: In the monotherapy arm, patients received Inobrodib in 28-day cycles at doses
ranging from 25-50 mg, either once or twice daily, on continuous or intermittent schedules.
[11] The combination therapy arm involved Inobrodib on an intermittent schedule with
standard dosing of pomalidomide and dexamethasone.[6][11]

» Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives
included evaluating anti-tumor activity based on investigator-assessed responses per IMWG
(International Myeloma Working Group) criteria.[11]

Clinical Trial Workflow

Treatment & Evaluation

Study Outcome

Data Analysis and
Reporting

Efficacy Assessment

Patient Screening (IMWG Criteria)

Enrollment & Dosing

Pa“?'g;‘;s:g‘gs;ﬁ"‘"g —— Phase I: Dose Escalation Phase II: Dose Expansion
- Exhausted Standard of Care H—» ] (Monotherapy) {(—®| - Monotherapy at RP2D  [-— reatment Cycles
Determine RP2D - Combination Therapy

- Adequate Organ Function

Safety & Tolerability
Monitoring (AES)

Click to download full resolution via product page

Generalized Inobrodib Clinical Trial Workflow

Conclusion
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The early-phase clinical data for Inobrodib are encouraging, demonstrating a manageable
safety profile and promising efficacy in heavily pre-treated patients with relapsed/refractory
multiple myeloma, both as a monotherapy and in combination with standard-of-care agents.[6]
[11] Its novel mechanism of action, involving the selective inhibition of p300/CBP
bromodomains, provides a new therapeutic strategy for this patient population. Ongoing and
future clinical trials will further delineate the role of Inobrodib in the treatment landscape of
multiple myeloma and other hematological malignancies. The development of this first-in-class
oral agent represents a significant advancement in the field of epigenetic therapy for cancer.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Inobrodib: An In-Depth Technical Review of Early-Phase
Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606545#early-phase-clinical-trial-results-for-
inobrodib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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